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molecular formula C8H12BrN B8315370 1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole

1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B8315370
M. Wt: 202.09 g/mol
InChI Key: VOLBUDXXYKZYTP-UHFFFAOYSA-N
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Patent
US06610711B2

Procedure details

To a solution of 2-bromoethylamine hydrobromide (20.5 g, 0.1 mol) and acetonylacetone (12.5 ml, 0.1 mol) in acetic acid (10 ml) was added potassium acetate (10 g, 0.1 mol), and the mixture was stirred for 1 h at 20° C. and for 2 h at 80° C. The reaction mixture was diluted with water (150 ml) and extracted with diethyl ether (150 ml). The extract was washed with brine and concentrated in vacuo to afford an oily residue. The residue was distilled at 60-64° C./0.5 mm of mercury to afford the title compound as a colourless oil (9.45 g, 47%).
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][CH2:4][NH2:5].[CH2:6]([CH2:10][C:11](=O)[CH3:12])[C:7]([CH3:9])=O.C([O-])(=O)C.[K+]>C(O)(=O)C.O>[Br:2][CH2:3][CH2:4][N:5]1[C:11]([CH3:12])=[CH:10][CH:6]=[C:7]1[CH3:9] |f:0.1,3.4|

Inputs

Step One
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Name
potassium acetate
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 20° C. and for 2 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (150 ml)
WASH
Type
WASH
Details
The extract was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oily residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 60-64° C./0.5 mm of mercury

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCN1C(=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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